2-Chloro-N-methylacetamide
Overview
Description
2-Chloro-N-methylacetamide: is an organic compound with the molecular formula C3H6ClNO . It is a colorless to pale yellow liquid with a characteristic odor. This compound is used as an intermediate in the synthesis of various pharmaceutical and chemical products .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-N-methylacetamide can be synthesized through the reaction of chloroacetyl chloride with methylamine . The reaction typically involves the following steps:
- The reaction mixture is stirred at -15°C for several hours.
- The product is extracted using dichloromethane , dried over anhydrous calcium chloride , and purified by vacuum distillation .
Chloroacetyl chloride: is added dropwise to a solution of in water, maintaining the temperature at -20°C.
Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-N-methylacetamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Hydrolysis: In the presence of strong acids or bases, it can hydrolyze to form N-methylacetamide and hydrochloric acid.
Common Reagents and Conditions:
Nucleophilic substitution: Common nucleophiles include , , and . The reaction is typically carried out in the presence of a base such as or .
Hydrolysis: This reaction is carried out using hydrochloric acid or sodium hydroxide under reflux conditions.
Major Products:
- Various substituted acetamides: Formed through nucleophilic substitution reactions .
N-methylacetamide: Formed through hydrolysis.
Scientific Research Applications
2-Chloro-N-methylacetamide has several applications in scientific research:
Chemistry: It is used as a reagent and intermediate in organic synthesis.
Biology: It is employed in the synthesis of biologically active compounds.
Medicine: It serves as an intermediate in the production of pharmaceutical drugs.
Industry: It is used in the manufacture of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-methylacetamide depends on its application. In pharmaceutical synthesis, it acts as a building block for the creation of more complex molecules. Its reactivity is primarily due to the presence of the chloro and acetamide functional groups, which participate in various chemical reactions .
Comparison with Similar Compounds
- 2-Chloro-N,N-dimethylacetamide
- 2-Chloro-N-ethylacetamide
- 2-Chloro-N,N-diethylacetamide
Comparison: 2-Chloro-N-methylacetamide is unique due to its specific reactivity and applications. Compared to its dimethyl and diethyl counterparts, it offers different steric and electronic properties, making it suitable for specific synthetic applications .
Properties
IUPAC Name |
2-chloro-N-methylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6ClNO/c1-5-3(6)2-4/h2H2,1H3,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZLOOPIXHWKCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60242065 | |
Record name | 2-Chloro-N-methylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60242065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96-30-0 | |
Record name | 2-Chloro-N-methylacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96-30-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-N-methylacetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096300 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-N-methylacetamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1725 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloro-N-methylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60242065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-N-methylacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.271 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-CHLORO-N-METHYLACETAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WW385P414 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main synthetic application of 2-Chloro-N-methylacetamide highlighted in the research?
A1: this compound serves as a versatile building block in organic synthesis. The research demonstrates its utility in synthesizing various heterocyclic compounds. For example, it is a key precursor in the synthesis of 2-(1H-1,2,4-triazol-1-yl) acetamide [] and annulated 1,4-thiazin-3-one derivatives [].
Q2: Can you elaborate on the synthesis of 2-(1H-1,2,4-triazol-1-yl) acetamide using this compound? What are the optimal conditions for this reaction?
A2: Researchers successfully synthesized 2-(1H-1,2,4-triazol-1-yl) acetamide by reacting this compound with 1,2,4-triazole potassium salt []. The study identified optimal reaction conditions as follows: a reaction temperature of approximately 80°C, a reaction time of 4 hours, and a molar ratio of 1.3:1 for 1,2,4-triazole potassium salt to 2-Chloro-N-methylamine. This yielded 2-(1H-1,2,4-triazol-1-yl) acetamide at 87.5% [].
Q3: How is this compound used in the synthesis of annulated 1,4-thiazin-3-ones?
A3: The research highlights a synthetic route to annulated 1,4-thiazin-3-ones employing a reaction between this compound derivatives and sodium sulfide, catalyzed by ferric chloride (FeCl3) []. This method offers a straightforward approach to accessing diverse 1,4-thiazin-3-one structures.
Q4: Besides its use in synthesis, has this compound found applications in analytical chemistry?
A4: Yes, this compound is utilized as a derivatizing agent for analyzing chloroacetyl chloride (CAC) in air samples []. It reacts with CAC to form N-(9-anthracenylmethyl)-2-chloro-N-methylacetamide, which is then detectable via high-performance liquid chromatography with fluorescence detection [].
Q5: What are the structural characteristics of this compound?
A5: this compound (C3H6ClNO) exhibits interesting structural features. It exists in two crystallographically independent molecular forms within its asymmetric unit []. One form exists as a planar molecule, while the other adopts a slightly twisted conformation. These two forms alternate in layers within the crystal structure [].
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